N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide is a complex organic compound with the molecular formula C19H18N2O3S2 This compound is known for its unique structure, which includes a thiophene ring, a sulfonyl group, and an ethylanilino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide typically involves multiple steps:
Formation of the Ethylanilino Intermediate: The initial step involves the reaction of aniline with ethyl bromide in the presence of a base such as sodium hydroxide to form N-ethylaniline.
Sulfonylation: N-ethylaniline is then reacted with sulfonyl chloride to introduce the sulfonyl group, forming N-ethylanilino sulfonyl chloride.
Coupling with Thiophene-2-carboxylic Acid: The final step involves the coupling of N-ethylanilino sulfonyl chloride with thiophene-2-carboxylic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Lithium aluminum hydride; typically carried out in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols; typically carried out in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The thiophene ring may also play a role in binding to specific receptors or enzymes, modulating their function.
Comparison with Similar Compounds
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide can be compared with other sulfonyl-containing compounds:
N-{4-[(methylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a methyl group instead of an ethyl group.
N-{4-[(phenylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a phenyl group instead of an ethyl group.
N-{4-[(butylsulfonyl)phenyl]-2-thiophenecarboxamide: Similar structure but with a butyl group instead of an ethyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C19H18N2O3S2 |
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Molecular Weight |
386.5 g/mol |
IUPAC Name |
N-[4-[ethyl(phenyl)sulfamoyl]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H18N2O3S2/c1-2-21(16-7-4-3-5-8-16)26(23,24)17-12-10-15(11-13-17)20-19(22)18-9-6-14-25-18/h3-14H,2H2,1H3,(H,20,22) |
InChI Key |
QUOMDORGXLAXBQ-UHFFFAOYSA-N |
SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
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